1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone is an organic compound that features both hydroxyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxy-3-methylbenzaldehyde and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its hydroxyl and fluorophenyl groups.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone would depend on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-phenylethanone: Lacks the fluorine atom.
1-(2,4-Dihydroxy-3-methylphenyl)-2-phenylethanone: Lacks the fluorine atom but has a similar structure.
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone can significantly alter its chemical properties, such as its reactivity and interaction with biological targets, making it unique compared to its analogs.
Properties
CAS No. |
303104-77-0 |
---|---|
Molecular Formula |
C15H13FO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H13FO3/c1-9-13(17)7-6-12(15(9)19)14(18)8-10-2-4-11(16)5-3-10/h2-7,17,19H,8H2,1H3 |
InChI Key |
JOYQHSZIPOVVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.